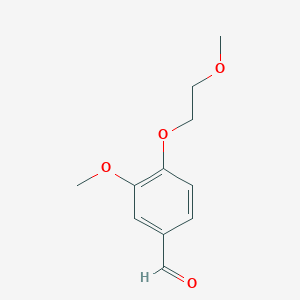
3-Methoxy-4-(2-methoxyethoxy)benzaldehyde
概要
説明
“3-Methoxy-4-(2-methoxyethoxy)benzaldehyde” is a chemical compound with the CAS Number: 114991-70-7 . It has a molecular weight of 210.23 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O4/c1-13-5-6-15-10-4-3-9 (8-12)7-11 (10)14-2/h3-4,7-8H,5-6H2,1-2H3 . This indicates that the compound has a benzene ring with methoxy and methoxyethoxy substituents .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its density is 1.1±0.1 g/cm^3 . The boiling point is 455.5±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 71.5±3.0 kJ/mol . The flash point is 198.4±28.8 °C .
科学的研究の応用
Oxidation and Kinetics Studies
3-Methoxy-4-(2-methoxyethoxy)benzaldehyde, along with other methoxy-substituted benzaldehydes, has been studied in oxidation reactions. In one study, these compounds were oxidized by benzimidazolium fluorochromate in an aqueous acetic acid medium, leading to the formation of corresponding carboxylic acids. The study focused on understanding the kinetics and the mechanism of oxidation, revealing that the oxidation of all methoxy-substituted benzaldehydes proceeded via the same mechanism (Malik, Asghar, & Mansoor, 2016).
Enzyme Catalysis in Asymmetric C–C Bond Formation
The compound was also examined in the context of enzyme-catalyzed asymmetric C–C bond formation. Benzaldehyde lyase was used to catalyze the formation and cleavage of (R)-benzoin derivatives, and the study included optimizing the ratio of reactants and exploring different reaction systems to enhance efficiency and yield (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Spectroscopic and Structural Studies
Spectroscopic and structural studies have also featured this chemical. One study synthesized 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde and characterized it through various spectroscopic techniques, providing detailed insights into its structure and properties (Özay, Yıldız, Ünver, & Durlu, 2013).
Synthesis and Cytotoxicity Evaluation
The compound served as a starting material in the synthesis of amorfrutins A and B. These compounds were evaluated for their cytotoxicity, showing promising selective cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts. This points to potential applications in cancer research and treatment (Brandes, Hoenke, Türk, Weber, Deigner, Al-Harrasi, & Csuk, 2020).
Nonlinear Optical Crystal Studies
In the field of optics, 3-methoxy-4-hydroxy-benzaldehyde (a closely related compound) has been recognized for its large second-order nonlinear optical susceptibility and good blue transparency. Studies have focused on the growth, morphology, and properties of these crystals, highlighting their potential in nonlinear optics (Salary, Lal, Wang, Aggarwal, & Penn, 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
将来の方向性
特性
IUPAC Name |
3-methoxy-4-(2-methoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPUZJCDDPDODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2576594.png)

![5-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2576597.png)

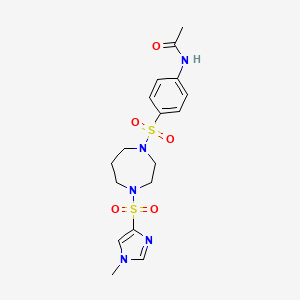
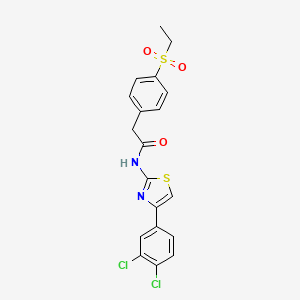
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2576604.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2576609.png)
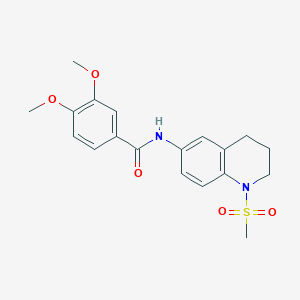
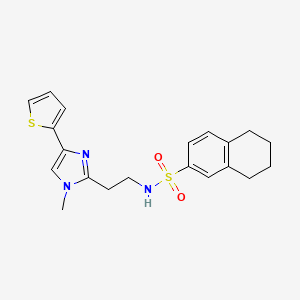
![N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2576613.png)
![Ethyl 4-((4-((2-methylbenzo[d]thiazol-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2576614.png)
